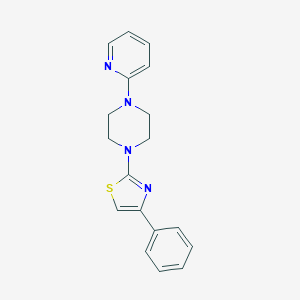
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine, commonly known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTP is a heterocyclic compound that belongs to the class of thiazole derivatives. It has a molecular formula of C19H18N4S and a molecular weight of 342.44 g/mol.
作用機序
PTP acts as an antagonist of the 5-HT1A receptor by binding to the receptor and inhibiting the binding of serotonin. This leads to a decrease in the activity of the receptor, resulting in a reduction in the release of neurotransmitters such as dopamine and norepinephrine. PTP has also been shown to modulate the activity of the GABA receptor, which is a major inhibitory receptor in the brain. By modulating the activity of these receptors, PTP can affect the levels of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
PTP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects and can reduce the symptoms of schizophrenia. PTP has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. PTP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of PTP is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. PTP is also relatively easy to synthesize and has a high yield, making it readily available for research purposes. However, one of the limitations of PTP is its low solubility in water, which can make it difficult to administer in vivo. Additionally, PTP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the research on PTP. One area of research is the development of new drugs based on the structure of PTP for the treatment of anxiety, depression, and other mood disorders. Another area of research is the study of the role of PTP in cognitive function and memory, with the aim of developing new drugs for the treatment of cognitive disorders such as Alzheimer's disease. Further research is also needed to establish the safety and efficacy of PTP in humans and to investigate its potential applications in other areas of scientific research, such as inflammation and oxidative stress-related diseases.
合成法
The synthesis of PTP involves the reaction between 2-(2-pyridyl)ethylamine and 4-phenyl-2-thiocyanatothiazole in the presence of a base. The reaction yields PTP as a yellow solid with a high yield of 90%. The synthesis process has been optimized to produce PTP with high purity and yield.
科学的研究の応用
PTP has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of neuroscience. PTP has been found to act as a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor plays a crucial role in regulating mood, anxiety, and stress. PTP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
特性
製品名 |
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(2-pyridinyl)piperazine |
|---|---|
分子式 |
C18H18N4S |
分子量 |
322.4 g/mol |
IUPAC名 |
4-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-15(7-3-1)16-14-23-18(20-16)22-12-10-21(11-13-22)17-8-4-5-9-19-17/h1-9,14H,10-13H2 |
InChIキー |
FTIJNRLFGFYJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)